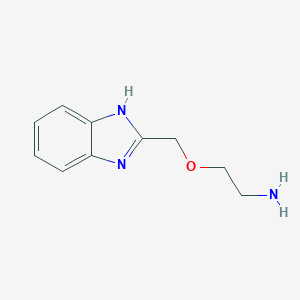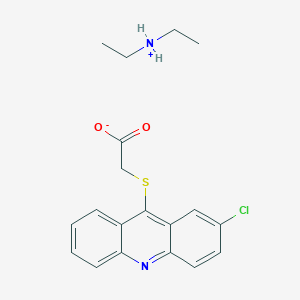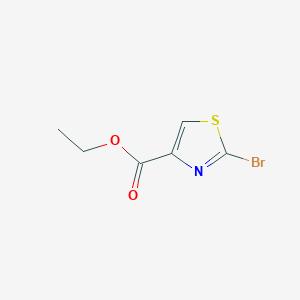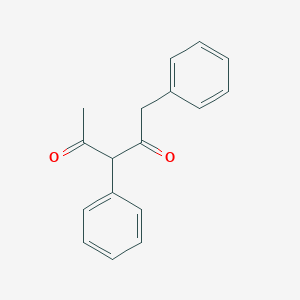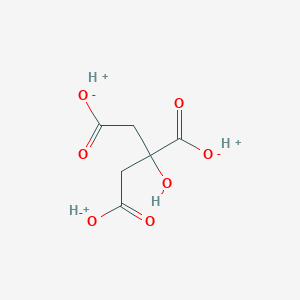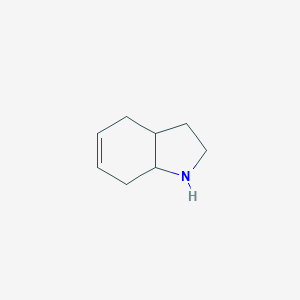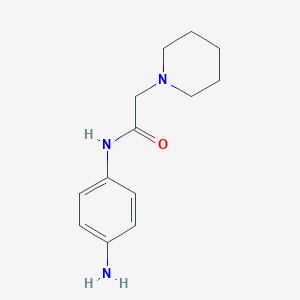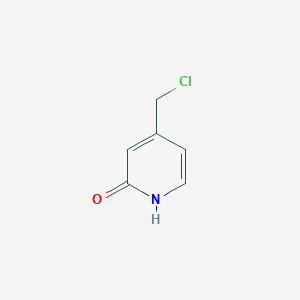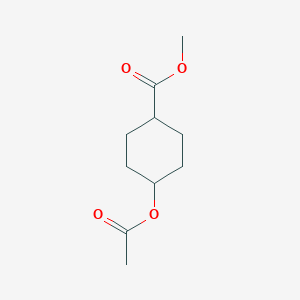
Methyl 4-(acetyloxy)cyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(acetyloxy)cyclohexane-1-carboxylate, also known as MACHC, is a chemical compound that belongs to the class of cyclohexane carboxylic acid esters. It has been widely used in scientific research as a key intermediate in the synthesis of various pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of Methyl 4-(acetyloxy)cyclohexane-1-carboxylate is not well understood. However, it is believed to act as a prodrug, which means that it is converted into an active form in the body. The active form of Methyl 4-(acetyloxy)cyclohexane-1-carboxylate is thought to inhibit the activity of certain enzymes, such as cyclooxygenase and viral DNA polymerase, which are involved in inflammation and viral replication, respectively.
Effets Biochimiques Et Physiologiques
Methyl 4-(acetyloxy)cyclohexane-1-carboxylate has been shown to have anti-inflammatory, antiviral, and analgesic effects in various animal models. It has also been shown to have a low toxicity profile, making it a promising candidate for further drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 4-(acetyloxy)cyclohexane-1-carboxylate in lab experiments is its availability and relatively low cost. It can also be easily synthesized in large quantities. However, one of the limitations of using Methyl 4-(acetyloxy)cyclohexane-1-carboxylate is that its mechanism of action is not well understood, which may limit its potential applications.
Orientations Futures
There are several future directions for the use of Methyl 4-(acetyloxy)cyclohexane-1-carboxylate in scientific research. One direction is to further investigate its mechanism of action and potential therapeutic applications. Another direction is to explore its use as a building block for the synthesis of novel pharmaceutical compounds. Additionally, Methyl 4-(acetyloxy)cyclohexane-1-carboxylate could be used as a starting material for the synthesis of biodegradable polymers, which have potential applications in drug delivery and tissue engineering.
Méthodes De Synthèse
Methyl 4-(acetyloxy)cyclohexane-1-carboxylate can be synthesized through the esterification of 4-hydroxycyclohexanecarboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product can be purified through recrystallization from a suitable solvent, such as ethanol or acetone.
Applications De Recherche Scientifique
Methyl 4-(acetyloxy)cyclohexane-1-carboxylate has been widely used in scientific research as a key intermediate in the synthesis of various pharmaceutical compounds. For example, it has been used as a starting material for the synthesis of antiviral drugs, such as acyclovir and ganciclovir. It has also been used in the synthesis of anti-inflammatory agents, such as diclofenac and ibuprofen.
Propriétés
Numéro CAS |
103260-78-2 |
|---|---|
Nom du produit |
Methyl 4-(acetyloxy)cyclohexane-1-carboxylate |
Formule moléculaire |
C10H16O4 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
methyl 4-acetyloxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-7(11)14-9-5-3-8(4-6-9)10(12)13-2/h8-9H,3-6H2,1-2H3 |
Clé InChI |
DQYGPKIKWPZBKZ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1CCC(CC1)C(=O)OC |
SMILES canonique |
CC(=O)OC1CCC(CC1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



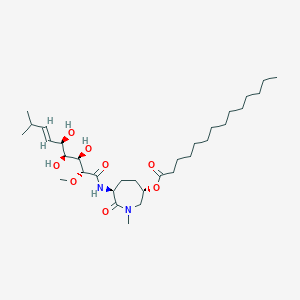
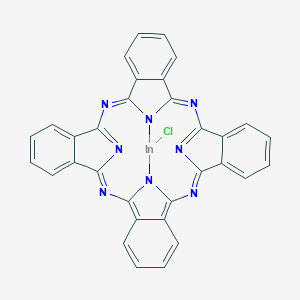
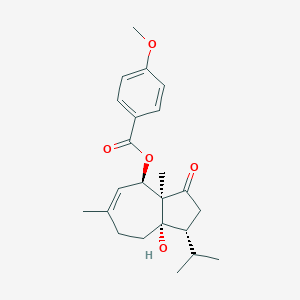
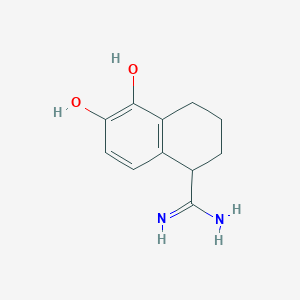
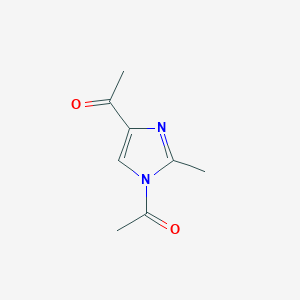
![13,26,39,52,53,55,56,57-Octaza-54lambda2-stannatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene](/img/structure/B12231.png)
